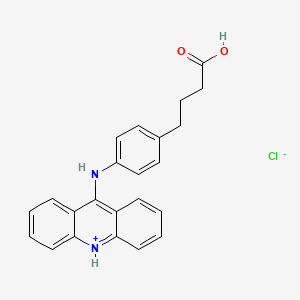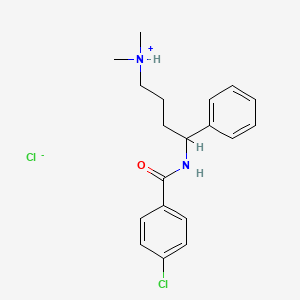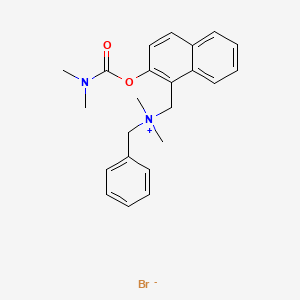
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound that combines the properties of ammonium salts and carbamate esters This compound is notable for its unique structure, which includes a naphthyl group, a benzyldimethylammonium moiety, and a dimethylcarbamate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) typically involves a multi-step process. One common method starts with the preparation of 2-hydroxy-1-naphthaldehyde, which is then reacted with benzyldimethylamine to form the corresponding Schiff base. This intermediate is subsequently reduced to yield the benzyldimethyl(2-hydroxy-1-naphthyl)methylamine. The final step involves the reaction of this amine with dimethylcarbamoyl chloride in the presence of a base to form the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The carbamate ester can be reduced to the corresponding amine.
Substitution: The benzyldimethylammonium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted ammonium salts.
科学研究应用
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ammonium salt structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
作用机制
The mechanism of action of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with biological molecules through its ammonium and carbamate groups. The ammonium group can interact with negatively charged sites on proteins and cell membranes, while the carbamate ester can undergo hydrolysis to release active amines. These interactions can disrupt cellular processes and lead to antimicrobial effects .
相似化合物的比较
Similar Compounds
Benzyldimethyl(2-hydroxyethyl)ammonium chloride: Similar structure but lacks the naphthyl group and carbamate ester.
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium chloride: Similar structure but lacks the carbamate ester.
Dimethylcarbamate esters: Similar functional group but different core structures.
Uniqueness
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its combination of a naphthyl group, an ammonium moiety, and a carbamate ester.
属性
CAS 编号 |
66902-71-4 |
|---|---|
分子式 |
C23H27BrN2O2 |
分子量 |
443.4 g/mol |
IUPAC 名称 |
benzyl-[[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C23H27N2O2.BrH/c1-24(2)23(26)27-22-15-14-19-12-8-9-13-20(19)21(22)17-25(3,4)16-18-10-6-5-7-11-18;/h5-15H,16-17H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
UJLNTUMCCLPBFU-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)CC3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


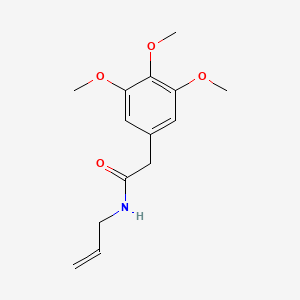
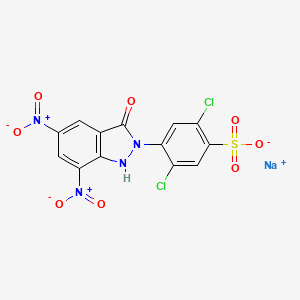
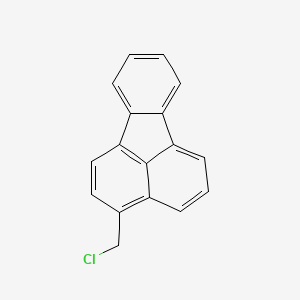
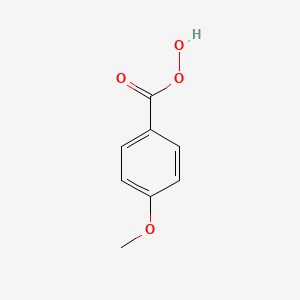

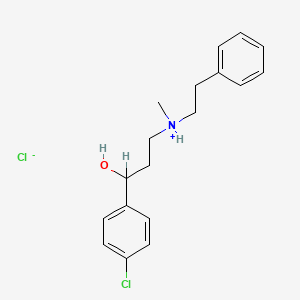
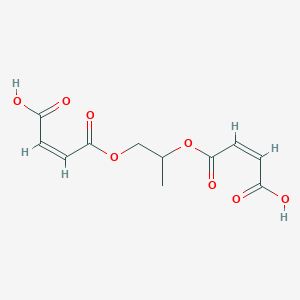
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
